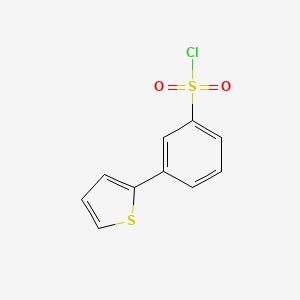

3-(Thiophen-2-yl)benzene-1-sulfonyl chloride

Overview

Description

“3-(Thiophen-2-yl)benzene-1-sulfonyl chloride” is a chemical compound that belongs to the class of organic compounds known as thiophenes . Thiophenes are compounds containing a thiophene ring, which is a five-member aromatic ring made up of one sulfur atom and four carbon atoms .

Synthesis Analysis

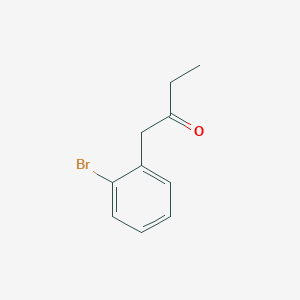

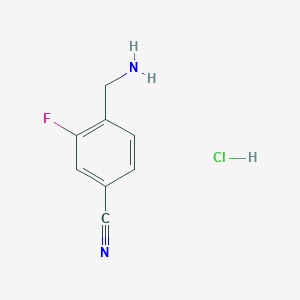

The synthesis of thiophene derivatives, including “3-(Thiophen-2-yl)benzene-1-sulfonyl chloride”, often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical method used to synthesize aminothiophene derivatives .Molecular Structure Analysis

The molecular formula of “3-(Thiophen-2-yl)benzene-1-sulfonyl chloride” is C10H7ClO2S2 . It has a molecular weight of 258.75 g/mol .Chemical Reactions Analysis

Thiophene, the core structure in “3-(Thiophen-2-yl)benzene-1-sulfonyl chloride”, is known to undergo a variety of substitution reactions . These include electrophilic, nucleophilic, and radical reactions . The positional selectivity for electrophilic substitution in thiophene is influenced both by the heteroatom and by substituents on the ring .Scientific Research Applications

Organic Synthesis

3-(Thiophen-2-yl)benzene-1-sulfonyl chloride: is a valuable reagent in organic synthesis. It serves as a sulfonylating agent to introduce the sulfonyl group into organic molecules, which is a crucial step in synthesizing derivatives for pharmaceuticals and agrochemicals .

Material Science

In material science, this compound is used to modify the surface properties of materials. Its ability to act as a linking molecule can be exploited to create advanced materials with specific characteristics, such as increased thermal stability or enhanced electrical conductivity .

Corrosion Inhibition

Thiophene derivatives, including 3-(Thiophen-2-yl)benzene-1-sulfonyl chloride , have been identified as effective corrosion inhibitors. They are particularly useful in protecting metals and alloys in aggressive industrial environments .

Organic Semiconductors

The thiophene moiety is integral to the development of organic semiconductors. This compound can be used to synthesize organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), contributing to advancements in flexible electronics .

Analytical Chemistry

In analytical chemistry, 3-(Thiophen-2-yl)benzene-1-sulfonyl chloride can be used to prepare standards and reagents. Its well-defined structure and reactivity make it suitable for use in developing analytical methods and calibrations .

Pharmaceutical Research

This compound finds applications in pharmaceutical research due to the therapeutic importance of thiophene derivatives. It can be used to synthesize compounds with a wide range of biological activities, including anti-inflammatory, anti-psychotic, and anti-cancer properties .

Chemical Synthesis

3-(Thiophen-2-yl)benzene-1-sulfonyl chloride: is used in chemical synthesis to produce a variety of thiophene-based molecules. These molecules are essential in creating libraries for drug discovery and development .

Kinase Inhibition

Thiophene derivatives are known for their kinase inhibiting activity, which is crucial in cancer therapy. This compound can be utilized to create inhibitors that target specific kinases involved in cancer cell proliferation .

Mechanism of Action

Target of Action

Thiophene derivatives are known to have a wide range of therapeutic properties and diverse applications in medicinal chemistry

Mode of Action

It is known that thiophene derivatives are highly reactive, similar to benzene derivatives . They participate in electrophilic aromatic substitution reactions , which involve the attack of an electrophile at carbon to form a cationic intermediate . The aromatic ring is regenerated from this cationic intermediate by loss of a proton from the carbon .

Biochemical Pathways

Thiophene derivatives are known to have a broad range of biological and physiological functions . They are involved in various biochemical pathways due to their diverse therapeutic properties .

Result of Action

Thiophene derivatives are known to have a wide range of therapeutic properties, suggesting that they may have diverse molecular and cellular effects .

Action Environment

It is known that the physicochemical properties of thiophene are remarkably similar to those of benzene , suggesting that similar environmental factors may influence its action.

properties

IUPAC Name |

3-thiophen-2-ylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClO2S2/c11-15(12,13)9-4-1-3-8(7-9)10-5-2-6-14-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLCXMUHRZXDKLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)Cl)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(2,2,2-Trifluoroethanesulfonyl)phenyl]ethan-1-one](/img/structure/B1526086.png)

![2,2,2-trifluoroethyl N-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]carbamate](/img/structure/B1526093.png)

amine](/img/structure/B1526095.png)

![Methyl[2-methyl-2-(4-methylphenyl)propyl]amine](/img/structure/B1526100.png)